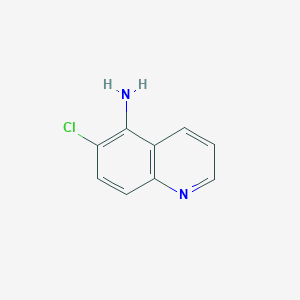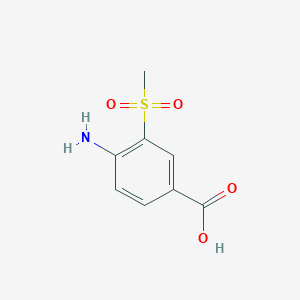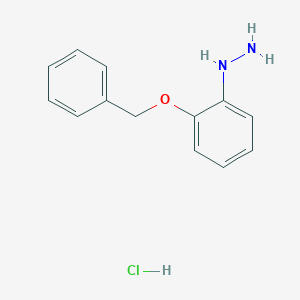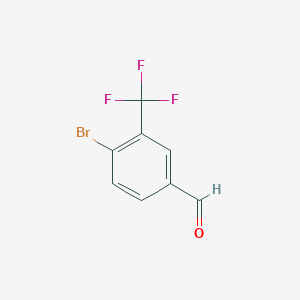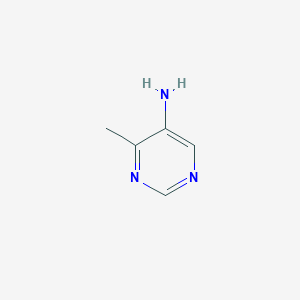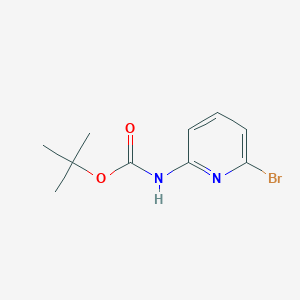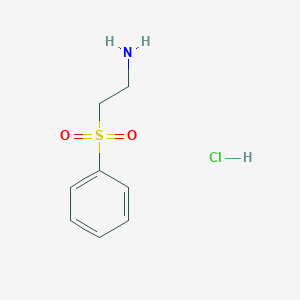
2-(Phenylsulfonyl)ethanamine hydrochloride
Overview
Description
2-(Phenylsulfonyl)ethanamine hydrochloride is a chemical compound with the molecular formula C8H12ClNO2S . It has a molecular weight of 221.71 g/mol . The compound is also known by several synonyms, including 2-Aminoethylphenylsulfone hydrochloride and 2-(benzenesulfonyl)ethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for 2-(Phenylsulfonyl)ethanamine hydrochloride is1S/C8H11NO2S.ClH/c9-6-7-12(10,11)8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H . The Canonical SMILES is C1=CC=C(C=C1)S(=O)(=O)CCN.Cl . Physical And Chemical Properties Analysis
2-(Phenylsulfonyl)ethanamine hydrochloride has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 3 . The topological polar surface area is 68.5 Ų .Scientific Research Applications
C8H12ClNO2S C_8H_{12}ClNO_2S C8H12ClNO2S
.Environmental Science
It’s also used in environmental science to study pollution degradation pathways. Its sulfonyl group can mimic certain persistent organic pollutants, helping to understand their behavior and breakdown in the environment.
Each application leverages the unique chemical structure and reactivity of 2-(Phenylsulfonyl)ethanamine hydrochloride , demonstrating its versatility in scientific research. The compound’s sulfonyl group, in particular, provides a reactive site for various chemical transformations, making it a valuable tool across multiple fields of study. For safety, it’s important to handle this compound with care, as it comes with warnings for health hazards such as skin and eye irritation .
Safety and Hazards
properties
IUPAC Name |
2-(benzenesulfonyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c9-6-7-12(10,11)8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFNBRHAUKLROY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylsulfonyl)ethanamine hydrochloride | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Boc-4-[(4-cyanophenyl)amino]-piperidine](/img/structure/B112488.png)

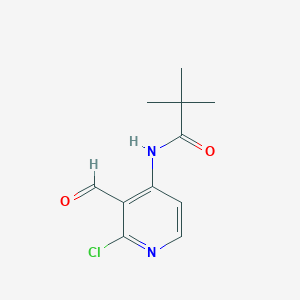
![Benzo[b]thiophen-3-amine hydrochloride](/img/structure/B112497.png)
